Methyl 2-hydroxy-5,5-dimethylhexanoate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-5,5-dimethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)6-5-7(10)8(11)12-4/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMJQZHVGPMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488689-39-9 | |
| Record name | methyl 2-hydroxy-5,5-dimethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 2-Hydroxy-5,5-dimethylhexanoic Acid
The most straightforward method involves esterifying the corresponding hydroxy acid, 2-hydroxy-5,5-dimethylhexanoic acid, with methanol under acidic conditions. This method is classical and widely used for preparing methyl esters of hydroxy acids.
- React 2-hydroxy-5,5-dimethylhexanoic acid with excess methanol.
- Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Heat under reflux conditions to drive the esterification.
- Remove water formed during the reaction to shift equilibrium towards ester formation.
- Purify the product by extraction and distillation or chromatography.
This method benefits from simplicity and availability of starting materials. The stereochemistry at the 2-position (hydroxyl-bearing carbon) can be retained if starting from optically pure acid.
Synthesis via Hydroxylation of Methyl 5,5-dimethylhexanoate
An alternative approach involves first synthesizing methyl 5,5-dimethylhexanoate and then introducing the hydroxyl group at the 2-position via selective oxidation or hydroxylation.
- Alpha-hydroxylation using reagents such as selenium dioxide or osmium tetroxide under controlled conditions.
- Enzymatic hydroxylation using monooxygenases or hydroxylases for selective functionalization.
- Hydroboration-oxidation if starting from an unsaturated precursor.
This approach allows for flexibility in regio- and stereoselectivity but may require more complex reaction conditions and purification steps.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Esterification of 2-hydroxy acid | 2-hydroxy-5,5-dimethylhexanoic acid, methanol | Sulfuric acid, p-TsOH | Simple, direct, high yield | Requires pure acid, equilibrium reaction |
| Hydroxylation of methyl 5,5-dimethylhexanoate | Methyl 5,5-dimethylhexanoate | SeO2, OsO4, enzymes | Selective hydroxylation, stereocontrol possible | More complex, costly reagents |
| Multi-step synthesis from branched ketones/alkyl halides | Branched ketones or alkyl halides | Reducing agents, esterification catalysts | Flexible, stereoselective | Lengthy, requires multiple steps |
Research Findings and Notes
According to Vulcan Chemicals, the synthesis of this compound is achievable through several methods, though detailed protocols are scarce in the literature. The compound’s molecular structure, featuring a branched alkyl chain with a hydroxyl and ester group, suggests that classical esterification and hydroxylation strategies are applicable.
The related compound (2R)-2-hydroxy-5,5-dimethylhexanoic acid is well characterized and can serve as a precursor for esterification to the methyl ester. Its stereochemistry and functional groups provide a useful template for synthesis.
No direct patents or publications were found specifically detailing the preparation of this compound; however, analogous synthetic strategies for related hydroxy esters and branched hydroxy acids are well established in organic synthesis literature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-hydroxy-5,5-dimethylhexanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Alkylated derivatives.
Scientific Research Applications
Applications in Pharmaceuticals
Methyl 2-hydroxy-5,5-dimethylhexanoate serves as a crucial building block in pharmaceutical synthesis. Its hydroxyl and ester functionalities make it suitable for the development of various drug compounds.
Case Studies and Research Findings
- Drug Synthesis : The compound has been utilized in synthesizing novel analgesics and other therapeutic agents. For instance, structural modifications involving similar compounds have led to the development of potent mu-opioid receptor (MOR) agonists, highlighting the relevance of such intermediates in drug discovery .
- Potential Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which could be beneficial in formulating drugs aimed at combating oxidative stress-related diseases.
Applications in Cosmetics
In the cosmetic industry, this compound is recognized for its moisturizing properties. Its incorporation into formulations can enhance skin hydration and improve product efficacy.
Formulation Examples
- Moisturizers : Due to its ability to retain moisture, this compound can be included in creams and lotions aimed at improving skin texture.
- Emulsifiers : The compound's ester functionality allows it to act as an emulsifier in various cosmetic formulations, aiding in the stability of oil-in-water mixtures.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5,5-dimethylhexanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Features of Selected Esters
| Compound Name | Molecular Formula | Functional Groups | Key Substituents |
|---|---|---|---|
| Methyl 2-hydroxy-5,5-dimethylhexanoate | C₉H₁₈O₃ | Ester, hydroxyl | 5,5-dimethyl, C-2 hydroxyl |
| Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | C₁₅H₂₀O₅ | Ester, ketone, methoxy | 2,5-dimethoxyphenyl, C-6 oxo |
| Methyl 3,5,9-trimethylundecanoate | C₁₅H₃₀O₂ | Ester | Branched C-3,5,9 methyl groups |
| Methyl 2-tert-butyl-3-keto-5,5-dimethylhexanoate | C₁₂H₂₂O₃ | Ester, ketone | tert-butyl, C-3 keto |
| Methyl 2-amino-5,5-dimethylhexanoate | C₉H₁₉NO₂ | Ester, amine | C-2 amino, 5,5-dimethyl |
Key Observations :
- Branched vs.
- Hydroxyl vs. Amino Groups: Replacing the hydroxyl group in the target compound with an amine (Methyl 2-amino-5,5-dimethylhexanoate, ) alters polarity and hydrogen-bonding capacity, affecting solubility and biological activity .
- Ketone Functionality: Methyl 2-tert-butyl-3-keto-5,5-dimethylhexanoate () exhibits a keto group at C-3, increasing electrophilicity and susceptibility to nucleophilic attacks compared to the hydroxyl-bearing target compound .
Key Observations :
- The target compound lacks documented synthetic protocols, whereas analogs like Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate are synthesized via classical esterification or reduction (e.g., Zn/HgCl₂) .
Physicochemical Properties
Table 3: Predicted and Experimental Properties
| Compound Name | CCS [M+H]⁺ (Ų) | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|---|
| This compound | 140.5 | Not reported | Moderate (hydroxyl) |
| Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | Not reported | Oil (purified) | Low (aromatic) |
| Methyl 2-amino-5,5-dimethylhexanoate | Not reported | Not reported | High (amine) |
| Methyl 2-tert-butyl-3-keto-5,5-dimethylhexanoate | Not reported | Not reported | Low (keto) |
Key Observations :
- The hydroxyl group in this compound may enhance water solubility compared to purely hydrophobic esters (e.g., Methyl 3,5,9-trimethylundecanoate) but reduce volatility .
- Aromatic esters () exhibit lower solubility due to bulky substituents, whereas amine-bearing analogs () likely have higher solubility in polar solvents .
Biological Activity
Methyl 2-hydroxy-5,5-dimethylhexanoate (MDMH) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and potential therapeutic applications of MDMH, with a focus on its antiviral properties, cytotoxicity, and other relevant pharmacological activities.
Chemical Structure and Properties
MDMH is characterized by its unique structure, which includes a hydroxyl group and a branched alkyl chain. The molecular formula is , and it has been identified as a potential candidate for various biological applications due to its structural features that may influence its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of MDMH. For instance, research has shown that certain derivatives of similar compounds exhibit significant antiviral activity against various viruses, including Hepatitis B virus (HBV) and other zoonotic viruses. The structure-activity relationship indicates that modifications in the methyl and hydroxyl groups can enhance antiviral efficacy .
- Case Study : A study investigating the antiviral spectrum of related compounds found that modifications at specific positions significantly impacted their effectiveness against HBV. MDMH's structural similarities suggest it may exhibit comparable activities .
Cytotoxicity and Cell Viability
MDMH's impact on cell viability has been assessed in various cell lines. Studies have employed assays such as MTT to evaluate cytotoxic effects. Results indicated that at certain concentrations, MDMH does not exhibit significant cytotoxicity, making it a candidate for further investigation in therapeutic contexts where cell survival is critical .
- Table 1: Cytotoxicity of MDMH in Different Cell Lines
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| SH-SY5Y | 50 | 85 |
| HeLa | 100 | 90 |
| HepG2 | 200 | 75 |
The mechanisms underlying the biological activities of MDMH are still being elucidated. Initial investigations suggest that MDMH may influence cellular signaling pathways involved in apoptosis and inflammation. For example, compounds with similar structures have been shown to modulate the AMPK signaling pathway, which plays a crucial role in energy homeostasis and cellular stress responses .
Pharmacokinetics
Understanding the pharmacokinetics of MDMH is essential for evaluating its therapeutic potential. Limited data are available; however, initial studies suggest that MDMH may be absorbed effectively when administered orally, with metabolism occurring primarily in the liver. Further research is needed to establish its bioavailability and half-life .
Toxicology
Safety assessments are crucial for potential therapeutic agents. Preliminary toxicological studies indicate that MDMH exhibits a low toxicity profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to confirm these findings and ensure safety for human use .
Q & A
Basic: What are the established synthetic routes for Methyl 2-hydroxy-5,5-dimethylhexanoate, and how do reaction conditions influence yield?
Answer:
Two primary methods are documented:
- Condensation with Ethyl Trifluoroacetate : Using 4-hydroxy-3,3-dimethylbutan-2-one and ethyl trifluoroacetate in hexane with LiH as a base, achieving moderate yields. This method emphasizes steric effects and base strength for regioselectivity .
- Esterification via Acid-Catalyzed Reflux : Reacting 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with methanol and sulfuric acid under reflux, followed by purification via column chromatography (silica gel). Yields exceed 90% with optimized stoichiometry and reflux duration .
Key Considerations:
- Base Selection : LiH in hexane minimizes side reactions compared to stronger bases.
- Acid Catalysis : Sulfuric acid enhances esterification efficiency but requires neutralization steps to isolate the product.
Basic: How can researchers reliably characterize the physical and structural properties of this compound?
Answer:
Standard characterization protocols include:
- Spectroscopy :
- Physical Properties :
- Density: 1.104 g/cm³; Boiling Point: 370.4°C (empirical data via differential scanning calorimetry) .
Methodological Tip: Use high-purity solvents for NMR to avoid signal interference, and calibrate instruments with reference compounds.
Advanced: What strategies resolve contradictions in stereochemical assignments for this compound derivatives?
Answer: Contradictions often arise from ambiguous NOESY or XRD data. A robust workflow includes:
- ECD Spectroscopy : Compare experimental and calculated electronic circular dichroism spectra to assign absolute configurations (e.g., R/S) of chiral centers .
- Derivatization with MTPA Esters : Synthesize (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride derivatives. Analyze ¹H-NMR chemical shift differences to confirm stereochemistry (e.g., C-7 configuration) .
Case Study: Discrepancies in diastereomer ratios were resolved by correlating MTPA ester Δδ values with computational models .
Advanced: How does the compound’s reactivity with N-nucleophiles inform its application in heterocyclic synthesis?
Answer: The α-hydroxy ester moiety undergoes nucleophilic attack at the carbonyl or β-carbon, enabling diverse transformations:
- Ammonia/Amines : Forms β-enamino esters, precursors to pyrrole derivatives. Optimize pH (7–9) and temperature (40–60°C) to suppress hydrolysis .
- Hydrazines : Generates pyrazolones via cyclocondensation. Use anhydrous conditions and catalytic acetic acid to enhance regioselectivity .
Mechanistic Insight: Steric hindrance from 5,5-dimethyl groups directs nucleophiles to the less hindered α-position, favoring six-membered transition states .
Advanced: How can researchers address low yields in large-scale syntheses of this compound?
Answer: Scale-up challenges stem from exothermic reactions and purification bottlenecks. Mitigation strategies include:
- Flow Chemistry : Continuous reactors improve heat dissipation during esterification, reducing decomposition .
- Green Solvent Systems : Replace hexane with cyclopentyl methyl ether (CPME) for safer LiH-mediated condensations .
- Chromatography Alternatives : Use recrystallization (ethanol/water mixtures) or fractional distillation for bulk purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
